molecular formula C38H76O3 B1633435 2-Octadecoxyethyl octadecanoate CAS No. 28843-25-6

2-Octadecoxyethyl octadecanoate

Cat. No. B1633435
CAS RN: 28843-25-6
M. Wt: 581 g/mol
InChI Key: UOFPATPZQUWEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Octadecoxyethyl octadecanoate is a fatty acid ester.

Scientific Research Applications

  • Photocatalytic and Electrooxidation Properties : The catalytic activity of TiO2 thin films, which involved the degradation of octadecanoic acid under UV-A light illumination, showed significant photocatalytic activity. This could be relevant for applications in environmental remediation or energy conversion (Kenanakis et al., 2015).

  • Thermal Analysis : A study on the thermal behavior of octadecanoic acid and its salts provided insights into reactions occurring during pyrolysis and hydropyrolysis, which could be relevant for applications in energy and material science (Rogers, 1984).

  • Catalytic Production for Industrial Applications : Research into the production of 1-Octadecanol from octadecanoic acid using a Ni/Co/Mo sulfide catalyst in a trickle-bed reactor has implications for its use in industrial applications like lubricants and perfumes (Potts et al., 2014).

  • Biodegradable Lubricants : Octadecanoic acid derivatives were studied as biodegradable lubricants. These synthetic ester oils showed potential for different temperature applications, which is significant for environmental sustainability (Salimon et al., 2012).

  • Nanoscale Thermal Transport Properties : A study on the thermal conductivity of octadecanoic acid at the nanoscale is crucial for the development of efficient phase change materials for heat storage, with applications in energy storage and thermal management (Zou et al., 2019).

  • Microbial Oxidation for Chemical Production : The microbial oxidation of oleic acid to produce hydroxystearate and oxostearate derivatives has implications for the chemical industry, especially in the production of specialized compounds (El-Sharkawy et al., 1992).

properties

CAS RN

28843-25-6

Product Name

2-Octadecoxyethyl octadecanoate

Molecular Formula

C38H76O3

Molecular Weight

581 g/mol

IUPAC Name

2-octadecoxyethyl octadecanoate

InChI

InChI=1S/C38H76O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-36-37-41-38(39)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3

InChI Key

UOFPATPZQUWEAM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCCOC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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